

(R)-Ethyl 3-hydroxypentanoate CAS number and physical data

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Compound of Interest

Compound Name: *Ethyl 3-hydroxypentanoate*

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An In-depth Technical Guide to (R)-Ethyl 3-hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Ethyl 3-hydroxypentanoate, a valuable chiral building block in the synthesis of complex organic molecules. This document details its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and its applications in pharmaceutical development.

Chemical Identity

(R)-Ethyl 3-hydroxypentanoate is a chiral ester that plays a significant role as an intermediate in the synthesis of enantiomerically pure compounds.

CAS Number: 73143-60-9[1]

Physical and Chemical Properties

A summary of the key physical and chemical data for (R)-Ethyl 3-hydroxypentanoate is presented in the table below. While specific experimental data for density and refractive index are not readily available, data for the closely related and structurally similar compound, ethyl 3-hydroxybutyrate, is provided for reference.

Property	Value	Reference Compound Data
Molecular Formula	C ₇ H ₁₄ O ₃	C ₆ H ₁₂ O ₃ (Ethyl 3-hydroxybutyrate)
Molecular Weight	146.18 g/mol [1]	132.16 g/mol
Boiling Point	92-93 °C @ 15 Torr	170 °C (lit.) (Ethyl 3-hydroxybutyrate) [2]
Density	Data not available	1.017 g/mL at 25 °C (lit.) (Ethyl 3-hydroxybutyrate) [2]
Refractive Index	Data not available	n _{20/D} 1.42 (lit.) (Ethyl 3-hydroxybutyrate) [2]
Appearance	Liquid	Clear, colorless liquid (Ethyl (R)-3-hydroxybutanoate) [3]
Solubility	Data not available	Soluble in water and organic solvents (Ethyl (R)-3-hydroxybutanoate)

Synthesis: Asymmetric Reduction of Ethyl 3-Oxopentanoate

The enantioselective synthesis of (R)-**Ethyl 3-hydroxypentanoate** is most effectively achieved through the biocatalytic reduction of the prochiral ketone, ethyl 3-oxopentanoate. This method is favored for its high stereoselectivity and environmentally benign reaction conditions. The following protocol is based on established procedures for the asymmetric reduction of β -keto esters using whole-cell biocatalysts, such as yeast.

Experimental Protocol: Biocatalytic Reduction Using *Candida parapsilosis*

This protocol is adapted from methodologies reported for the asymmetric reduction of similar substrates using *Candida parapsilosis*.[\[4\]](#)

3.1.1. Materials and Equipment

- Ethyl 3-oxopentanoate
- Candida parapsilosis (e.g., ATCC 7330)
- Glucose (or other suitable co-substrate)
- Yeast extract peptone dextrose (YPD) broth for cell culture
- Phosphate buffer (e.g., 0.1 M, pH 7.0)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Shaking incubator
- Centrifuge
- Rotary evaporator
- Standard laboratory glassware
- Gas chromatograph (GC) with a chiral column for enantiomeric excess determination

3.1.2. Procedure

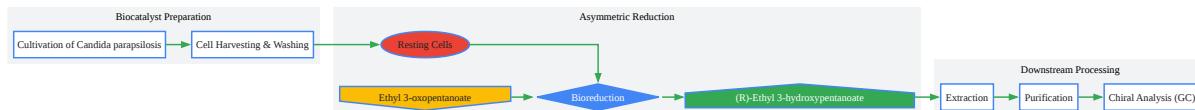
- Cultivation of Biocatalyst: Inoculate Candida parapsilosis into a sterile YPD broth. Incubate at a suitable temperature (e.g., 28-30 °C) with shaking (e.g., 150-200 rpm) for 24-48 hours, or until a sufficient cell density is reached.
- Cell Harvesting and Preparation: Harvest the yeast cells by centrifugation. Wash the cell pellet with sterile phosphate buffer to remove residual media. The resulting cell paste constitutes the resting cell biocatalyst.
- Asymmetric Reduction:
 - In a reaction vessel, suspend the prepared Candida parapsilosis resting cells in phosphate buffer.

- Add a co-substrate, such as glucose, to facilitate the regeneration of the necessary cofactors (NADH/NADPH).
- Add the substrate, ethyl 3-oxopentanoate, to the reaction mixture. The substrate concentration should be optimized to avoid inhibition of the biocatalyst.
- Incubate the reaction mixture under controlled temperature and agitation.

- Reaction Monitoring and Work-up:
 - Monitor the progress of the reaction by periodically analyzing samples using thin-layer chromatography (TLC) or gas chromatography (GC).
 - Upon completion, terminate the reaction by removing the cells via centrifugation or filtration.
 - Extract the aqueous phase with an organic solvent, such as ethyl acetate.
 - Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
- Purification and Analysis:
 - Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
 - Purify the (R)-**Ethyl 3-hydroxypentanoate** by column chromatography or distillation.
 - Determine the enantiomeric excess of the product by chiral GC analysis.

Logical Workflow of the Synthesis

The following diagram illustrates the key steps in the biocatalytic synthesis of (R)-**Ethyl 3-hydroxypentanoate**.



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Caption: Workflow for the biocatalytic synthesis of **(R)-Ethyl 3-hydroxypentanoate**.

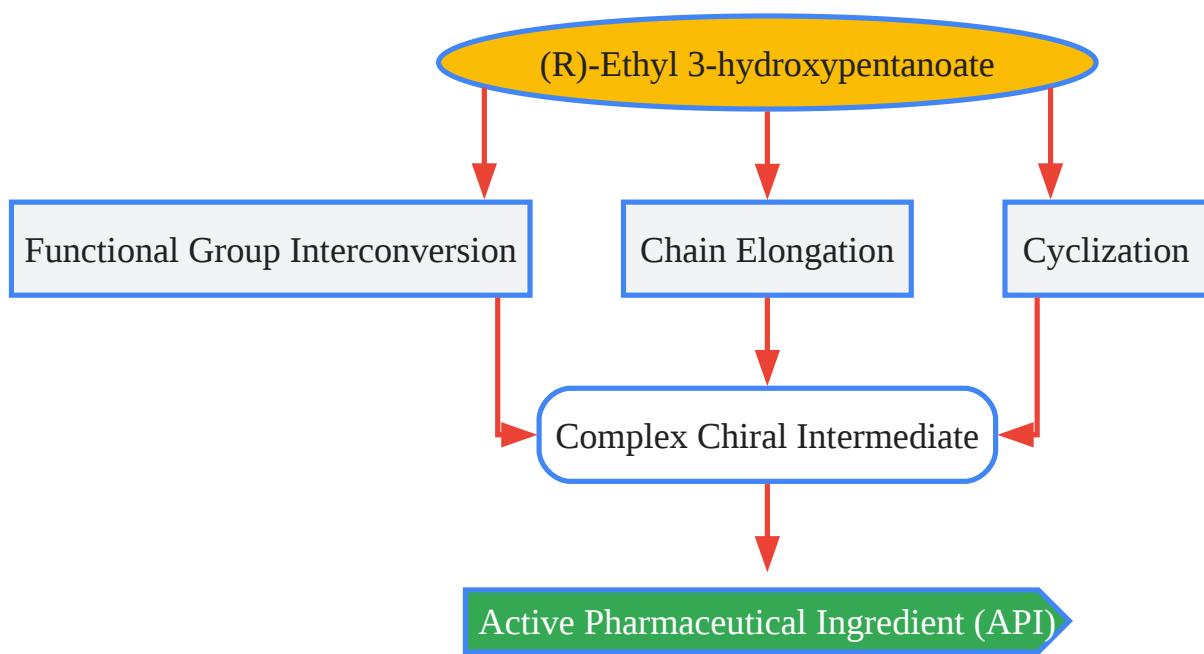
Applications in Drug Development

(R)-Ethyl 3-hydroxypentanoate is a crucial chiral intermediate in the pharmaceutical industry. Its stereochemically defined structure makes it an ideal starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of both a hydroxyl and an ester functional group allows for a variety of chemical transformations, enabling its incorporation into complex molecular architectures.

While specific drug examples directly synthesized from **(R)-Ethyl 3-hydroxypentanoate** are not widely publicized, its structural motif is found in various classes of therapeutic agents. Chiral β -hydroxy esters are key components in the synthesis of:

- Statins: These cholesterol-lowering drugs often contain a β -hydroxy acid or ester side chain that is crucial for their biological activity.
- Antibiotics: The stereochemistry of hydroxyl groups is critical for the efficacy of many antibiotic classes.
- Antiviral agents: Many nucleoside and non-nucleoside reverse transcriptase inhibitors incorporate chiral hydroxyl functionalities.

The general synthetic utility of this compound is as a precursor to more complex chiral molecules, as illustrated in the following logical diagram.



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Caption: Role of **(R)-Ethyl 3-hydroxypentanoate** as a versatile chiral building block in API synthesis.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that **(R)-Ethyl 3-hydroxypentanoate** is directly involved in specific signaling pathways. Its primary role is that of a synthetic intermediate, and it is not known to be a biologically active signaling molecule itself.

Conclusion

(R)-Ethyl 3-hydroxypentanoate is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its efficient production through biocatalytic methods makes it an attractive intermediate for the pharmaceutical industry. The data and protocols presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important chemical entity.

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